molecular formula C22H25N3O4S B2540909 1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone CAS No. 941929-04-0

1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2540909
CAS No.: 941929-04-0
M. Wt: 427.52
InChI Key: AYVDBFJEBNWDER-UHFFFAOYSA-N
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Description

1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone is a piperazine-derived compound featuring a benzoyl group substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. This structure combines a piperazine core—a common pharmacophore in drug design—with a sulfone-containing heterocycle (isothiazolidine dioxide), which may enhance hydrogen-bonding interactions and metabolic stability .

Properties

IUPAC Name

1-[4-[4-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-17(26)18-6-8-20(9-7-18)23-11-13-24(14-12-23)22(27)19-4-2-5-21(16-19)25-10-3-15-30(25,28)29/h2,4-9,16H,3,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVDBFJEBNWDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that incorporates a dioxidoisothiazolidine moiety, which is known for its potential biological activities. The structure suggests the presence of multiple functional groups that may contribute to its pharmacological properties.

Antimicrobial Activity

Compounds containing isothiazolidine rings have been studied for their antimicrobial properties. The dioxidoisothiazolidin moiety may enhance the compound's ability to inhibit bacterial growth or act against fungal pathogens. Studies on similar compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research indicates that piperazine derivatives often exhibit anticancer activity. The incorporation of piperazine in this compound may suggest potential cytotoxic effects against various cancer cell lines. In vitro studies on related compounds have demonstrated the ability to induce apoptosis in cancer cells, possibly through mechanisms involving cell cycle arrest or disruption of mitochondrial function.

Neuroprotective Effects

Some derivatives of benzoyl-piperazine have shown neuroprotective effects in preclinical models. This suggests that the compound may have potential applications in treating neurodegenerative diseases. Mechanisms may include antioxidant activity or modulation of neurotransmitter systems.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various isothiazolidine derivatives, compounds similar to 1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting promising antibacterial activity.

Study 2: Anticancer Activity

A series of piperazine-based compounds were tested for their cytotoxic effects on human breast cancer cell lines (MCF-7). The results showed that certain derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.

Study 3: Neuroprotection

Research on benzoyl-piperazine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. In models of neurodegeneration, these compounds improved cell survival rates and reduced markers of oxidative damage.

Data Tables

Activity Type Compound Tested Against Results
AntimicrobialIsothiazolidine DerivativeStaphylococcus aureusSignificant inhibition
AnticancerPiperazine DerivativeMCF-7 Breast Cancer CellsDose-dependent cytotoxicity
NeuroprotectiveBenzoyl-Piperazine DerivativeNeuronal Cell LinesImproved survival under oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous piperazine- or benzoyl-containing derivatives. Key differences lie in substituent groups, synthetic yields, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Piperazine-Based Ethanone Derivatives
Compound Name (ID) Substituent(s) Molecular Weight (g/mol) Key Features Reference
Target Compound 3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl ~437.5* Sulfone group enhances solubility; isothiazolidine may improve stability N/A
QD10 (1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethanone) 4-Benzoylphenoxypropyl ~485.6 Hydrophobic benzoylphenoxy chain; high purity (100%) and yield (62%)
MK29 (1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone) 4-(Trifluoromethyl)phenyl ~312.3 Electron-withdrawing CF₃ group enhances lipophilicity and target affinity
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroethyl group ~252.7 Chlorine substituent increases electrophilicity; potential CNS activity
Risperidone Impurity 19 (1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone) 2,4-Difluorobenzoyl (piperidine core) ~267.3 Fluorine atoms improve metabolic stability; piperidine alters basicity

*Estimated based on molecular formula (C₂₂H₂₄N₄O₃S).

Spectral and Analytical Data

  • Mass Spectrometry: Similar compounds (e.g., ’s urea derivatives) exhibit ESI-MS [M+H]⁺ peaks between 466.2–602.2, consistent with piperazine-ethanone frameworks .
  • Melting Points : Derivatives with bulkier substituents (e.g., QD17 in ) show higher melting points (180.6–183.4°C), suggesting increased rigidity .

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